molecular formula C18H34N2 B5025734 1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane

1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane

Cat. No. B5025734
M. Wt: 278.5 g/mol
InChI Key: QWKNMBPZRXEFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-trimethyl-6-(1-propyl-4-piperidinyl)-6-azabicyclo[3.2.1]octane, commonly known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the field of neuroscience.

Mechanism of Action

WIN 35428 works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, WIN 35428 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling. This results in a feeling of euphoria and increased motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of WIN 35428 are primarily related to its ability to increase dopamine levels in the brain. This leads to enhanced dopamine signaling, which is associated with increased motivation, reward, and pleasure. However, prolonged use of WIN 35428 can lead to the development of tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using WIN 35428 in lab experiments include its potent dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the limitations of using WIN 35428 in lab experiments include its complex synthesis method, which requires specialized equipment and expertise, and its potential for inducing addiction in prolonged use.

Future Directions

There are several future directions for the research on WIN 35428. One potential area of research is the development of new dopamine reuptake inhibitors that are more potent and selective than WIN 35428. Another area of research is the investigation of the potential therapeutic applications of WIN 35428 in the treatment of Parkinson's disease, ADHD, and drug addiction. Additionally, future research could focus on the development of new methods for synthesizing WIN 35428 that are more efficient and cost-effective.

Synthesis Methods

The synthesis of WIN 35428 involves several steps, including the condensation of 3,4-dihydroxyphenylacetone with 1-methyl-4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 1-bromo-3-chloropropane. The synthesis of WIN 35428 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

WIN 35428 has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor and has been shown to increase dopamine levels in the brain. This makes it a potential candidate for the treatment of several neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

1,3,3-trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2/c1-5-8-19-9-6-15(7-10-19)20-14-18(4)12-16(20)11-17(2,3)13-18/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNMBPZRXEFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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